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Compound of Interest

2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-
Compound Name:
one

Cat. No.: B011556

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for pyrido[1]
[2]oxazin-3-one derivatives. Due to a notable scarcity of published experimental data for the
specific isomer 2H-Pyrido[4,3-b]Joxazin-3(4H)-one (CAS No: 102226-40-4), this document
presents available data for the closely related and better-characterized isomer, 2H-Pyrido[3,2-
b]-1,4-oxazin-3(4H)-one (CAS No: 20348-09-8). This comparative approach offers valuable
insights into the expected spectroscopic characteristics of this class of heterocyclic
compounds.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for 2H-Pyrido[3,2-b]-1,4-
oxazin-3(4H)-one, which can serve as a reference for the analysis of the [4,3-b] isomer.

Table 1: Infrared (IR) Spectroscopy Data of 2H-
Pyrido[3,2-b]-1,4-o0xazin-3(4H)-one
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Wavenumber (cm—?) Intensity Assignment

N-H and/or O-H stretching
~3400-3000 Strong, Broad (from residual water or
tautomeric forms)

C=0 (amide carbonyl)

~1700 Strong )
stretching
C=C and C=N stretching
~1600-1450 Medium to Strong (aromatic and heteroaromatic
rings)
~1250 Medium to Strong C-O-C (ether) stretching

Data is based on typical values for similar structures and available spectra in the NIST
WebBook.[1]

Table 2: Mass Spectrometry (MS) Data of 2H-Pyrido[3,2-

m/z Relative Intensity Possible Fragment

150 High [M]* (Molecular lon)

122 Medium [M-COJ*

94 Medium [M-CO-CO]* or [M-C2H202]*
67 Low Further fragmentation

Fragmentation patterns are predicted based on the structure and common fragmentation
pathways. The molecular weight is confirmed by PubChem data.[3]

Table 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

No complete, publicly available experimental NMR data was found for 2H-Pyrido[4,3-b]oxazin-
3(4H)-one. For the [3,2-b] isomer, while some database entries exist, they do not provide
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comprehensive peak assignments.[4][5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

discussed. These methods are standard for the characterization of novel organic compounds.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is mixed with dry potassium
bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press. Alternatively, for a solid sample, a thin film can be
cast from a suitable solvent on a salt plate (e.g., NaCl or KBr).

Data Acquisition: The KBr pellet or thin film is placed in the sample holder of an FTIR
spectrometer. The spectrum is recorded over a typical range of 4000-400 cm~1. A
background spectrum of the empty sample holder (or pure KBr pellet) is recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid
Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile
solvent.

lonization: Electron lonization (EIl) is a common method for GC-MS, where the sample is
bombarded with a high-energy electron beam. For LC-MS, softer ionization techniques like
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI) are used.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of each ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated
solvent (e.g., CDCls, DMSO-ds) in an NMR tube. A small amount of a reference standard,
such as tetramethylsilane (TMS), may be added.

o Data Acquisition: The NMR tube is placed in the NMR spectrometer. For *H NMR, the
instrument is tuned to the proton frequency, and a series of radiofrequency pulses are
applied. The resulting free induction decay (FID) is recorded. For 13C NMR, the instrument is
tuned to the carbon frequency, and similar pulses are applied, often with proton decoupling
to simplify the spectrum.

o Data Processing: The FID is converted into a spectrum using a Fourier transform. The
resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to
the residual solvent peak or TMS.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound like 2H-Pyrido[4,3-b]Joxazin-3(4H)-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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